molecular formula C21H20N4O3S B3412820 N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide CAS No. 941004-40-6

N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

Cat. No.: B3412820
CAS No.: 941004-40-6
M. Wt: 408.5 g/mol
InChI Key: GLEHFWPAMFOXSU-UHFFFAOYSA-N
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Description

N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and fusion techniques .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional group transformations.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action for N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential biological activities. Its structure allows for diverse applications in research and industry, distinguishing it from simpler compounds.

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-25(14-15-5-3-2-4-6-15)29(26,27)18-11-7-16(8-12-18)20-24-19(13-22)21(28-20)23-17-9-10-17/h2-8,11-12,17,23H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEHFWPAMFOXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4CC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
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N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
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N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
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N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
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N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
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N-benzyl-4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

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